molecular formula C16H26O B3276072 3-Decyl-phenol CAS No. 63442-89-7

3-Decyl-phenol

Cat. No. B3276072
CAS RN: 63442-89-7
M. Wt: 234.38 g/mol
InChI Key: HRMIBYZWBMSUHC-UHFFFAOYSA-N
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Description

3-Decyl-phenol, also known as 3-Pentadecylphenol, is a type of phenolic lipid. It is composed of an aromatic headgroup related to phenol or dihydroxybenzene connected to a hydrophobic hydrocarbon chain . The molecular formula of this compound is C21H36O .


Synthesis Analysis

The synthesis of substituted phenols like this compound can be achieved via ipso-hydroxylation of arylboronic acids in ethanol. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI of this compound is InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21 (22)19-20/h15,17-19,22H,2-14,16H2,1H3 .


Chemical Reactions Analysis

Phenols, including this compound, are highly reactive towards electrophilic aromatic substitution . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The values of melting and boiling points, solubility in water, pKa and Log P are influenced by the detailed chemical structure of phenols .

Scientific Research Applications

Phenolic Compounds in Plant Stress Response

  • Plant Stress Tolerance : Phenolic compounds, including those related to 3-Decyl-phenol, are crucial in helping plants cope with environmental stresses. Plants produce polyphenols such as phenolic acids and flavonoids under abiotic stress conditions like drought, salinity, and extreme temperatures. These compounds play a significant role in scavenging harmful reactive oxygen species and contribute to stress tolerance in plants (Sharma et al., 2019).

Pharmacological Effects of Phenolic Acids

  • Biological and Pharmacological Effects : Chlorogenic Acid (CGA), a phenolic acid, exhibits a range of important therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and cardioprotective effects. Studies on CGA, which shares structural similarities with this compound, highlight the diverse biological activities of phenolic compounds and their potential in treating disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Applications in Synthesis and Material Science

  • Synthesis of Biologically Active Molecules : Phenolic compounds like 3-(Phenylmethoxy)phenol, derived from similar processes, are used as intermediates in synthesizing various chemically active molecules. Their synthesis often employs techniques like liquid-liquid-liquid phase transfer catalysis, showcasing the importance of phenolic compounds in chemical synthesis (Yadav & Badure, 2008).

Detection and Removal of Phenolic Wastes

  • Environmental Applications : A study discusses a lab-on-a-chip device using nanostructured microparticles for the detection and removal of phenolic wastes. This research underlines the significance of phenolic compounds in environmental monitoring and waste management (Mayorga-Martinez et al., 2014).

Antioxidant and Health Effects

  • Antioxidant Properties : Phenolics, including compounds similar to this compound, possess potent antioxidant properties and can contribute to the prevention of oxidative stress-related diseases. Their presence in food influences taste, nutritional quality, and shelf-life, highlighting their importance in the food industry and health sectors (Shahidi & Ambigaipalan, 2015).

Mechanism of Action

The pharmacological actions of phenolic antioxidants like 3-Decyl-phenol stem mainly from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression .

Safety and Hazards

Phenol is a hazardous material in terms of toxicity and corrosivity, but it can be distributed and handled safely provided that appropriate precautions are observed . The transport of phenol in bulk is subject to strict regulations within most countries .

Future Directions

Phenol acts as a pollutant even at very low concentrations in water. It is classified as one of the main priority pollutants that need to be treated before being discharged into the environment . Therefore, future research could focus on the development of more efficient methods for the removal of phenolic compounds from the environment.

properties

IUPAC Name

3-decylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16(17)14-15/h10,12-14,17H,2-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMIBYZWBMSUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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